

# A Technical Guide to 3-Bromobenzyl Bromide: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 3-Bromobenzyl bromide

Cat. No.: B1265647

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## Introduction

**3-Bromobenzyl bromide** is a versatile brominated aromatic compound that serves as a crucial intermediate in organic synthesis.<sup>[1]</sup> Its bifunctional nature, featuring both a reactive benzyl bromide group and a stable aryl bromide, makes it an essential building block for the construction of more complex molecules.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the molecular properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of pharmaceutical research and drug development. Researchers frequently utilize **3-Bromobenzyl bromide** for creating novel compounds, especially biologically active molecules where its reactivity is leveraged to form diverse chemical structures.<sup>[1][3]</sup>

## Core Molecular and Physical Properties

The fundamental quantitative data for **3-Bromobenzyl bromide** are summarized in the table below. This information is critical for reaction planning, stoichiometric calculations, and safety considerations.

Property	Value	Citations
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>2</sub>	[3][4][5][6]
Molecular Weight	249.93 g/mol	[1][4][6][7]
CAS Number	823-78-9	[3][4]
Appearance	White crystal or crystalline powder	[3][5]
Melting Point	39-42 °C	[2][3][8]
Boiling Point	128-130 °C	[3]
Synonyms	m-Bromobenzyl bromide, 1-Bromo-3-(bromomethyl)benzene	[3][5][6]

## Experimental Protocol: Synthesis of 3-Bromobenzyl Bromide

A common and effective method for synthesizing **3-Bromobenzyl bromide** is through the bromination of 3-bromotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Objective: To synthesize **3-Bromobenzyl bromide** from 3-bromotoluene.

Materials:

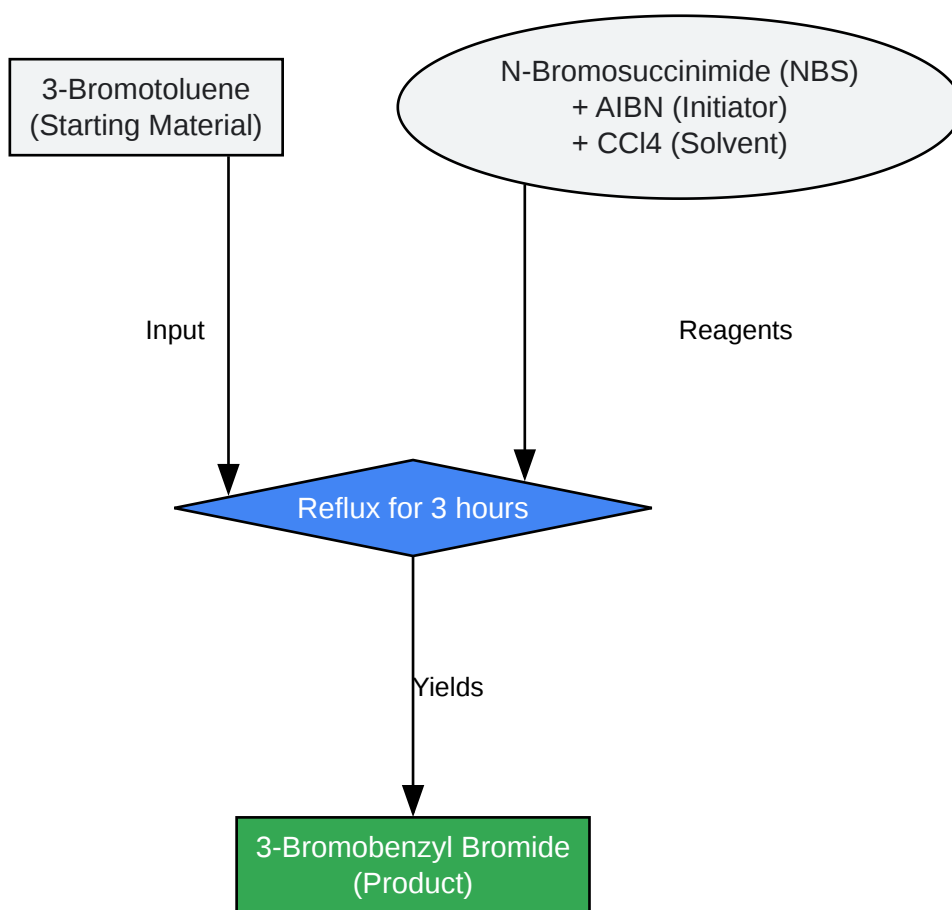
- 3-bromotoluene (starting material)
- N-bromosuccinimide (NBS)
- Azodiisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
- Carbon tetrachloride (CCl<sub>4</sub>) (solvent)

Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 15 mL of carbon tetrachloride.
- To the solvent, add 4.5 g (0.030 moles) of 3-bromotoluene.
- Add 5.5 g (0.031 moles) of N-bromosuccinimide to the mixture.
- Finally, add 75 mg of the radical initiator, such as azodiisobutyronitrile.
- The mixture is then mechanically stirred while being heated to reflux.
- Maintain the reflux for a period of 3 hours to ensure the reaction goes to completion.[3]
- After cooling, the succinimide byproduct is filtered off, and the solvent is removed from the filtrate by evaporation. The crude product can then be purified, typically by vacuum distillation.[5]

## Diagrams and Workflows

The following diagram illustrates the synthetic pathway for **3-Bromobenzyl bromide** as described in the experimental protocol.



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